molecular formula C15H24O3Si B3105383 Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate CAS No. 153025-65-1

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No.: B3105383
CAS No.: 153025-65-1
M. Wt: 280.43 g/mol
InChI Key: ZJJMIOGRUQQIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is a complex organic compound It’s known that similar compounds are often used as intermediates in organic synthesis .

Mode of Action

Compounds with similar structures have been used as aldol donors and acceptors in the stereocontrolled production of erythrose . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that similar compounds play a role in the synthesis of complex organic molecules .

Result of Action

It’s known that similar compounds are used as intermediates in the synthesis of other complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((trimethylsilyl)oxy)benzoate
  • Ethyl 4-((tert-butyldiphenylsilyl)oxy)benzoate

Uniqueness

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is unique due to its balance of stability and reactivity. The tert-butyldimethylsilyl group is more hydrolytically stable compared to trimethylsilyl groups, making it a preferred choice for protecting alcohols in complex synthetic routes .

Biological Activity

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate, a compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The resulting compound is characterized by its silyloxy group, which enhances its stability and solubility in organic solvents. The general synthetic route can be summarized as follows:

  • Starting Materials :
    • 4-Hydroxybenzoic acid
    • Tert-butyldimethylsilyl chloride
    • Imidazole as a catalyst
  • Reaction Conditions :
    • Stirring at ambient temperature for several hours
    • Purification via column chromatography

This compound exhibits several biological activities, primarily attributed to its ability to interact with various cellular pathways:

  • Topoisomerase Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit topoisomerase I (TopoI), an enzyme crucial for DNA replication and transcription. Inhibiting TopoI can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound has shown potential in promoting IL-10 secretion from macrophages, which suggests anti-inflammatory activity. This effect is particularly relevant in the context of sepsis and other inflammatory diseases .

Case Studies

  • Cancer Cell Lines : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Sepsis Models : In animal models of sepsis, administration of the compound resulted in improved survival rates and reduced inflammatory markers compared to control groups. This underscores its potential as a therapeutic agent for treating sepsis .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Topoisomerase InhibitionIC50 values indicating strong inhibition
Anti-inflammatoryIncreased IL-10 secretion
CytotoxicityInduction of apoptosis in cancer cells
Sepsis TreatmentImproved survival rates in models

Properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJMIOGRUQQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.